aminehydrochloride](/img/structure/B13545525.png)
[(2,6-Dibromophenyl)methyl](methyl)aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dibromophenyl)methylamine hydrochloride is an organic compound with the molecular formula C8H9Br2N·HCl. This compound is characterized by the presence of two bromine atoms attached to a benzene ring, a methyl group, and an amine group. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-dibromophenyl)methylamine hydrochloride typically involves the bromination of a benzylamine derivative. One common method includes the following steps:
Bromination: The starting material, benzylamine, is subjected to bromination using bromine (Br2) in the presence of a solvent such as acetic acid. This reaction introduces bromine atoms at the 2 and 6 positions of the benzene ring.
Methylation: The dibrominated benzylamine is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of (2,6-dibromophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The bromination and methylation steps are carefully controlled to minimize side reactions and impurities.
化学反应分析
Types of Reactions
(2,6-Dibromophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced with aryl or vinyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2), thiols (RSH), and alkoxides (RO-). These reactions typically occur under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (Pd) and bases such as potassium carbonate (K2CO3) are used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include substituted benzylamines with various functional groups.
Oxidation: N-oxides of the original compound.
Reduction: Dehalogenated benzylamines.
Coupling Reactions: Aryl or vinyl-substituted benzylamines.
科学研究应用
(2,6-Dibromophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,6-dibromophenyl)methylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the amine group play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations, resulting in active metabolites that exert their effects.
相似化合物的比较
(2,6-Dibromophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
(2,5-Dibromophenyl)methylamine hydrochloride: Similar structure but with bromine atoms at the 2 and 5 positions.
(2,6-Difluorophenyl)methylamine hydrochloride: Fluorine atoms replace bromine atoms, leading to different reactivity and biological activity.
(2,6-Dichlorophenyl)methylamine hydrochloride: Chlorine atoms replace bromine atoms, affecting the compound’s properties and applications.
These compounds share structural similarities but differ in their reactivity, biological activity, and applications, highlighting the unique properties of (2,6-dibromophenyl)methylamine hydrochloride.
属性
分子式 |
C8H10Br2ClN |
|---|---|
分子量 |
315.43 g/mol |
IUPAC 名称 |
1-(2,6-dibromophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H |
InChI 键 |
BQUALUMNWLKQIN-UHFFFAOYSA-N |
规范 SMILES |
CNCC1=C(C=CC=C1Br)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


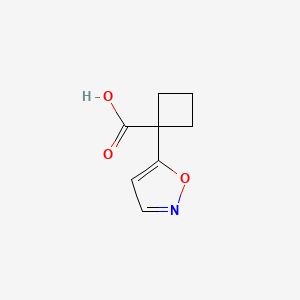
![3-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(hydroxy)phosphoryl]-2-methylpropanoicacid](/img/structure/B13545447.png)
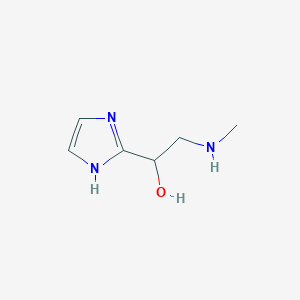
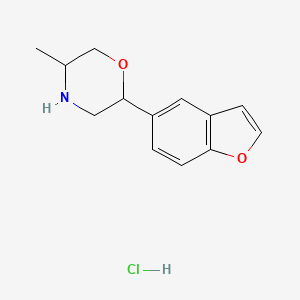
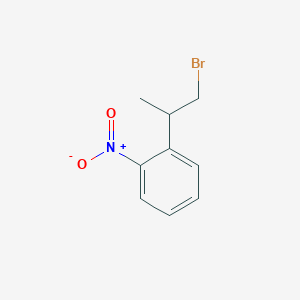
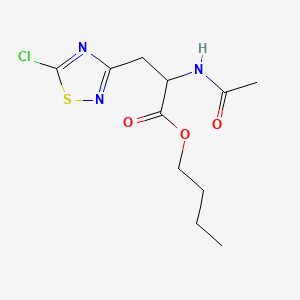
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
![2-Amino-5-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13545505.png)

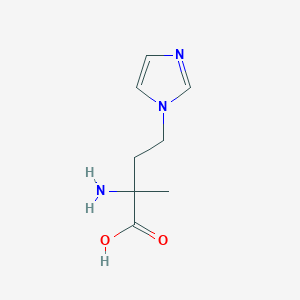



![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
